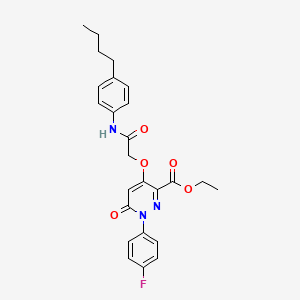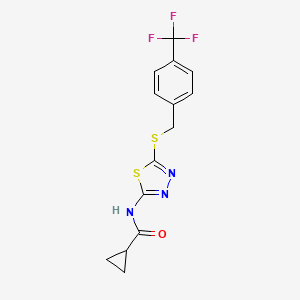![molecular formula C20H23N3O3 B2638913 [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 878098-07-8](/img/structure/B2638913.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl group, a carbamoyl group, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by a cyanide ion.
Carbamoylation: The carbamoyl group is introduced through the reaction of the indole derivative with an isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring with an appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the cyanocyclohexyl group, converting the nitrile to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its indole core, which is a common motif in many bioactive molecules. It could potentially be explored for its anticancer, antimicrobial, or anti-inflammatory properties .
Industry
In material science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylates: These compounds share the indole core and carboxylate group but lack the cyanocyclohexyl and carbamoyl groups.
N-cyanocyclohexyl derivatives: These compounds have the cyanocyclohexyl group but differ in the rest of their structure.
Uniqueness
[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,3-dimethyl-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-14(2)22-17-7-6-15(10-16(13)17)19(25)26-11-18(24)23-20(12-21)8-4-3-5-9-20/h6-7,10,22H,3-5,8-9,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNQRSYTUDPBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)OCC(=O)NC3(CCCCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2638830.png)
![1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2638834.png)



![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2638843.png)

![2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2638845.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2638846.png)
![2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2638847.png)


![3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B2638852.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2638853.png)
